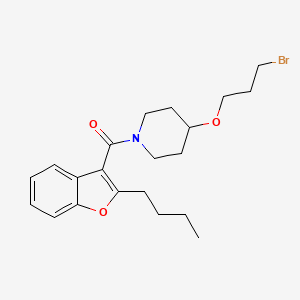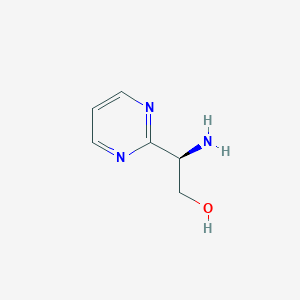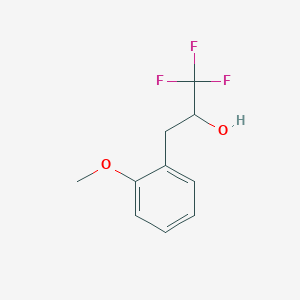
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has a similar trifluoromethyl group but differs in the position and type of substituents.
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound has additional fluorine atoms, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
Clé InChI |
PKASQYBHHKRBFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


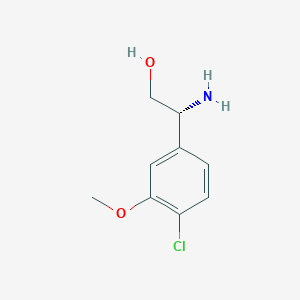
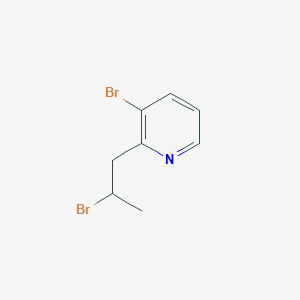
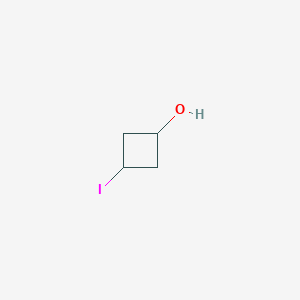
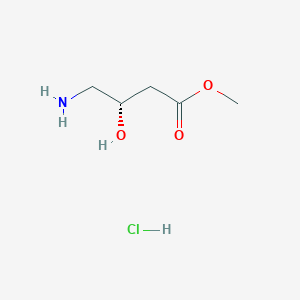
![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)
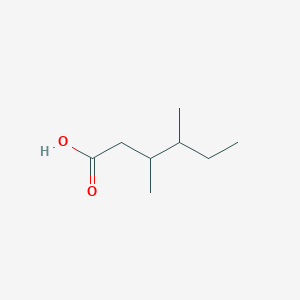
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)
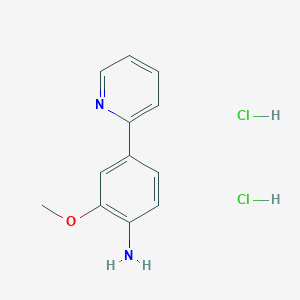
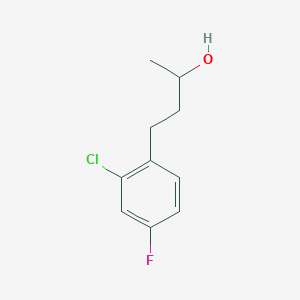
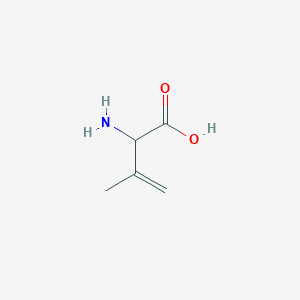
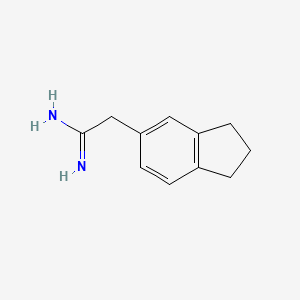
carbohydrazide](/img/structure/B13611391.png)
